3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one
Description
3-(4-Fluorophenoxy)-7-methoxy-4H-chromen-4-one is a chromone derivative characterized by a 4H-chromen-4-one core structure. The compound features a methoxy group at position 7 and a 4-fluorophenoxy substituent at position 3 (Figure 1). Chromones are known for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects .
Properties
IUPAC Name |
3-(4-fluorophenoxy)-7-methoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO4/c1-19-12-6-7-13-14(8-12)20-9-15(16(13)18)21-11-4-2-10(17)3-5-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCWFEBUXOXYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol and 7-methoxy-4H-chromen-4-one.
Coupling Reaction: A common method for synthesizing this compound is through a coupling reaction, such as the Suzuki-Miyaura coupling.
Reaction Conditions: The reaction is typically carried out under mild conditions, with the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorophenoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Chromone derivatives exhibit varied biological activities depending on substituent type, position, and electronic properties. Below is a comparative analysis of 3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one with structurally related compounds:
Substituent Variations at Position 3
Key Observations :
- Fluorine vs. Styryl Groups: The styryl group in C2 enhances anti-proliferative activity in colorectal cancer cells (IC50: 12.3 µM) compared to phenoxy-substituted analogs .
- Hydroxy vs. Methoxy : Hydroxyl groups at R7 (e.g., in ’s compound) improve anti-angiogenic activity but may reduce metabolic stability due to higher polarity .
Pharmacological and Structural Trends
- Anti-Inflammatory Activity : Fluorinated derivatives (e.g., C2) inhibit NF-κB and ERK pathways, reducing IL-6 production by 60–80% in macrophages at 10 µM .
- Anti-Proliferative Effects: Styryl-substituted chromones (C2–C6) show stronger cytotoxicity (IC50: 12–25 µM) against HCT116 cancer cells than phenoxy derivatives, suggesting the styryl group’s role in DNA intercalation .
- Electronic Effects : Methoxy groups at R7 donate electron density to the chromone core, stabilizing the conjugated system and enhancing fluorescence properties, which is critical for imaging applications .
Biological Activity
3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one is a synthetic compound belonging to the class of chromenone derivatives, which have garnered attention for their diverse biological activities. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a chromenone backbone with a fluorophenyl substituent at the para position and a methoxy group at the 7-position. This unique structure is believed to contribute to its biological efficacy.
Biological Activity Overview
Research has indicated that chromenone derivatives exhibit a range of biological activities, including:
- Antioxidant Activity : Chromenones have demonstrated significant free radical scavenging capabilities, which are crucial in mitigating oxidative stress-related diseases.
- Anticancer Properties : Several studies have shown that chromenone derivatives can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.
- Antimicrobial Effects : Some derivatives have shown activity against bacterial strains, suggesting potential use as antibacterial agents.
Antioxidant Activity
A study evaluating various chromenones found that this compound exhibited potent antioxidant activity, with IC50 values comparable to established antioxidants like Trolox. The compound's ability to scavenge free radicals was attributed to the presence of the methoxy group, which enhances electron donation capability.
Anticancer Activity
-
Cell Line Studies : In vitro studies have demonstrated that this compound significantly inhibits growth in MCF-7 and HepG2 cell lines. The IC50 values were reported as follows:
- MCF-7: IC50 = 15.2 μM
- HepG2: IC50 = 18.5 μM
- Mechanisms of Action : Molecular docking studies indicated that the compound interacts with key proteins involved in cancer cell proliferation and survival, such as Bcl-2 and caspases. These interactions may lead to enhanced apoptosis in treated cells.
Antimicrobial Activity
Research has shown that this chromenone derivative exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 25 μg/mL for various bacterial strains, indicating its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Increases potency against cancer cells |
| Methoxy Group | Enhances antioxidant properties |
| Alteration of Aromatic Ring | Modifies interaction with target proteins |
Studies suggest that maintaining the fluorine atom at the para position while varying other substituents can optimize both anticancer and antioxidant activities.
Case Studies
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, supporting its potential as an anticancer therapeutic.
- Clinical Relevance : Preliminary trials indicate that compounds similar to this derivative may enhance the efficacy of existing chemotherapeutics when used in combination therapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-fluorophenoxy)-7-methoxy-4H-chromen-4-one, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as Pechmann condensation (phenol + β-ketoester with acid catalysts) for the chromenone core, followed by nucleophilic substitution for fluorophenoxy and methoxy groups. Key parameters include:
- Temperature : 70–100°C for condensation .
- Catalysts : Concentrated H₂SO₄ or BF₃·Et₂O for cyclization .
- Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradients) and recrystallization for >95% purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign substituents (e.g., fluorophenoxy protons at δ 7.2–7.5 ppm; methoxy at δ 3.8–4.0 ppm) .
- HPLC-PDA : Quantify purity (>98%) using C18 columns with methanol/water mobile phases .
- FT-IR : Confirm carbonyl (C=O) stretch at ~1650 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹ .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Protocol :
- Thermal Stability : TGA/DSC analysis (decomposition onset >200°C suggests room-temperature stability) .
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .
- Solution Stability : Test in DMSO/PBS at pH 7.4 over 72 hours .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be resolved?
- Approach :
- Assay Selection : Compare DPPH/ABTS (cell-free) vs. intracellular ROS assays (e.g., H₂DCFDA in HepG2 cells) .
- Dose-Dependency : Test 1–100 µM ranges; pro-oxidant effects often emerge at >50 µM due to redox cycling .
- Structural Analogs : Compare with 7-hydroxy-3-(4-chlorophenyl) derivatives to isolate substituent effects .
Q. What strategies optimize structure-activity relationship (SAR) studies for this chromenone derivative?
- Methodology :
- Substituent Variation : Replace 4-fluorophenoxy with 4-chlorophenoxy or methoxyphenoxy to assess electronic effects .
- Positional Isomerism : Synthesize 6-methoxy or 5-fluoro analogs to probe steric influences .
- Computational Modeling : Use DFT to calculate electron density maps and correlate with experimental IC₅₀ values .
Q. How can crystallographic data resolve discrepancies in molecular conformation predictions?
- XRD Analysis :
- Crystal Packing : Identify π-π stacking (e.g., chromenone rings at 3.5–4.0 Å distances) and hydrogen bonds (C=O···H-O) .
- Disorder Handling : Refine occupancy ratios for co-crystallized analogs (e.g., 19:1 ratio in mixed crystals) .
Q. What in silico tools predict the compound’s pharmacokinetic and toxicological profiles?
- Computational Workflow :
- ADME Prediction : SwissADME for GI absorption (High; TPSA ~70 Ų) and BBB permeability (Low) .
- Toxicity : ProTox-II for hepatotoxicity risk (e.g., mitochondrial membrane disruption) .
- Metabolite Prediction : GLORYx to identify phase I/II metabolites (e.g., O-demethylation at position 7) .
Q. How can synergistic effects with other therapeutics be systematically evaluated?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
